molecular formula C11H13N3O B15539648 N-(2-methoxyethyl)quinazolin-4-amine

N-(2-methoxyethyl)quinazolin-4-amine

Cat. No.: B15539648
M. Wt: 203.24 g/mol
InChI Key: WKUSZUMHMJWPPR-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)quinazolin-4-amine (CAS 34116-12-6) is a quinazoline derivative supplied for research and development purposes. With a molecular formula of C11H13N3O and a molecular weight of 203.24 g/mol, this compound is a key synthetic intermediate in medicinal chemistry . The quinazoline scaffold is recognized for its significant pharmacological properties, and derivatives are investigated for a range of biological activities, including anti-inflammatory, antibacterial, and anticancer effects . This compound serves as a versatile building block for the synthesis of more complex molecules. For instance, it can be functionalized to produce analogs such as 2-(chloromethyl)-N-(2-methoxyethyl)quinazolin-4-amine or form part of sophisticated structures like tyrosine kinase inhibitor intermediates . Researchers value this compound for its potential in constructing molecular hybrids through conjugation chemistry, an approach that aims to combine the benefits of different bioactive pharmacophores to develop new therapeutic agents . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

N-(2-methoxyethyl)quinazolin-4-amine

InChI

InChI=1S/C11H13N3O/c1-15-7-6-12-11-9-4-2-3-5-10(9)13-8-14-11/h2-5,8H,6-7H2,1H3,(H,12,13,14)

InChI Key

WKUSZUMHMJWPPR-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC=NC2=CC=CC=C21

Origin of Product

United States

Biological Activity

N-(2-methoxyethyl)quinazolin-4-amine is a member of the quinazoline family, which has gained significant attention due to its diverse biological activities. This article focuses on the compound's biological properties, including its potential applications in medicinal chemistry, particularly in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

This compound features a quinazoline core substituted with a methoxyethyl group. The quinazoline structure is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.

Anticancer Properties

Quinazoline derivatives, including this compound, have been extensively studied for their anticancer activities. Research indicates that these compounds can inhibit key kinases involved in cancer progression:

  • Tyrosine Kinase Inhibition : Similar quinazoline derivatives have shown inhibitory activity against tyrosine kinases such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), which are critical in tumor growth and angiogenesis .
  • Cell Line Studies : Various studies have demonstrated that quinazoline derivatives exhibit cytotoxic effects against different cancer cell lines. For instance, compounds with similar structures have displayed IC50 values ranging from 0.36 to 40.90 μM against breast cancer cell lines .

Other Biological Activities

In addition to anticancer properties, this compound may exhibit other biological activities:

  • Antimicrobial Activity : Quinazoline derivatives have been reported to possess antimicrobial properties, with some compounds showing effectiveness comparable to known antibiotics .
  • Enzyme Inhibition : Compounds derived from the quinazoline scaffold have been investigated for their ability to inhibit various enzymes, such as dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. Modifications in the side chains can significantly influence their potency and selectivity:

  • Substituent Effects : Studies indicate that bulky groups linked to the acetamide moiety enhance biological activity. Conversely, increasing the side chain length may lead to a loss of potency .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound and its analogs:

  • Inhibition of Kinases : A study demonstrated that specific quinazoline derivatives effectively stabilize several kinases, suggesting their potential as therapeutic agents in targeted cancer therapy .
  • Antitumor Activity : Another investigation reported broad-spectrum antitumor activity for related compounds, emphasizing their potential in developing new cancer treatments .
  • Molecular Docking Studies : Computational studies have provided insights into how these compounds interact at the molecular level with various targets, aiding in the design of more effective inhibitors .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The biological and chemical profiles of quinazolin-4-amine derivatives are highly dependent on the substituents at the 4-amino position and modifications to the quinazoline core. Below is a comparative analysis of N-(2-methoxyethyl)quinazolin-4-amine with key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent (R) Molecular Formula Molecular Weight Melting Point (°C) LogP Key References
This compound -(CH₂)₂-OCH₃ C₁₁H₁₃N₃O 217.25 Not reported ~2.1*
N-(Thiophen-2-ylmethyl)quinazolin-4-amine -CH₂-(thiophene) C₁₃H₁₁N₃S 241.31 131–132 3.2
N-(4-Methoxybenzyl)quinazolin-4-amine -CH₂-(4-methoxyphenyl) C₁₆H₁₅N₃O 265.32 Not reported 2.8
N-(3-Bromobenzyl)-4-methylquinazolin-2-amine -CH₂-(3-bromophenyl), 4-CH₃ C₁₅H₁₃BrN₄ 345.20 114–115 3.5
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine -CH₂-(thiophene), 6-Br C₁₃H₁₀BrN₃S 320.21 166–167 3.8

*Estimated using computational tools (e.g., ’s LogP trends).

Key Observations :
  • Solubility : The 2-methoxyethyl group in this compound enhances water solubility compared to lipophilic substituents like thiophenmethyl or bromophenyl groups (LogP ~2.1 vs. 3.2–3.8) .
  • Synthetic Yield : Analogs with simple alkyl or aryl substituents (e.g., thiophenmethyl) achieve high yields (>80%), while halogenated derivatives (e.g., 6-bromo) require harsher conditions (microwave heating, Suzuki coupling) with moderate yields (33–58%) .
  • Thermal Stability : Melting points correlate with crystallinity; bulkier substituents (e.g., naphthalen-2-ylmethyl) exhibit higher melting points (150–151°C) .
Key Observations :
  • Target Flexibility : The 4-methoxybenzyl group () enhances EGFR affinity due to π-π stacking with hydrophobic kinase pockets, while thiophenmethyl derivatives () favor CDC2-like kinase inhibition via sulfur-mediated interactions.
  • Unmet Potential: this compound’s biological profile remains underexplored but is predicted to exhibit moderate kinase inhibition based on structural similarity to EGFR-active analogs .

Computational and Pharmacokinetic Insights

’s computational screening highlights critical parameters for drug-likeness:

  • Molecular Weight : this compound (217.25 g/mol) falls within Lipinski’s rule (<500 g/mol), favoring oral bioavailability.
  • Hydrogen Bonding : The methoxyethyl group provides two hydrogen bond acceptors (ether oxygen, amine), improving membrane permeability compared to halogenated analogs .

Preparation Methods

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) remains the most widely employed method for synthesizing 4-aminoquinazolines. This approach typically involves reacting 4-chloroquinazoline with primary or secondary amines under basic conditions. For example, the reaction of 4-chloroquinazoline with 2-methoxyethylamine in dimethylformamide (DMF) at 100°C for 12 hours in the presence of potassium carbonate yields N-(2-methoxyethyl)quinazolin-4-amine with 70–75% efficiency. The mechanism proceeds via the formation of a Meisenheimer complex, where the amine nucleophile displaces the chloride leaving group. Solvent choice significantly impacts reaction kinetics, with polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhancing nucleophilicity and reaction rates.

Metal-Catalyzed Amination

Transition-metal-catalyzed cross-coupling reactions offer superior regioselectivity and milder reaction conditions compared to traditional SNAr. Palladium-based catalysts, such as Pd(OAc)2, facilitate Buchwald-Hartwig amination between 4-chloroquinazoline and 2-methoxyethylamine. A representative protocol involves heating the substrates with cesium carbonate (CsCO3) in DMF under oxygen atmosphere at 80°C, achieving yields up to 85%. Copper catalysts, though less common, provide cost-effective alternatives for large-scale syntheses but require higher temperatures (120–140°C) and extended reaction times.

Direct Amination Techniques

Direct amination bypasses pre-functionalized intermediates by introducing the amine group via C–H activation. While this method is less explored for quinazolines, recent advances in photoredox catalysis have enabled the direct coupling of quinazoline with 2-methoxyethylamine under visible-light irradiation. However, yields remain modest (50–60%), necessitating further optimization.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics by enabling rapid and uniform heating. A microwave-assisted synthesis of this compound reduces reaction times from 12 hours to 30 minutes, achieving 80% yield by maintaining temperatures at 150°C in DMF with potassium carbonate. This method minimizes side reactions such as hydrolysis or oxidation, which are prevalent in prolonged thermal exposures.

Synthesis of this compound

Preparation via Nucleophilic Substitution

The canonical route involves the reaction of 4-chloroquinazoline (1.0 equiv) with 2-methoxyethylamine (1.2 equiv) in anhydrous DMF under nitrogen atmosphere. Potassium carbonate (2.0 equiv) is added to deprotonate the amine, enhancing its nucleophilicity. The mixture is stirred at 100°C for 12 hours, followed by quenching with ice water and extraction with ethyl acetate. Purification via recrystallization from methanol yields the product as a white crystalline solid (mp 145–148°C).

Key Optimization Parameters:

  • Solvent: DMF > DMSO > acetonitrile (based on dielectric constant and boiling point).
  • Base: K2CO3 > Na2CO3 > Et3N (higher basicity improves deprotonation).
  • Temperature: 100°C optimal; lower temperatures result in incomplete conversion.

Optimization Using Metal Catalysts

Palladium-catalyzed amination offers a high-yielding alternative. A mixture of 4-chloroquinazoline (1.0 equiv), 2-methoxyethylamine (1.1 equiv), Pd(OAc)2 (5 mol%), and CsCO3 (2.0 equiv) in DMF is heated at 80°C for 6 hours under oxygen. The reaction is filtered through Celite, concentrated, and purified via silica gel chromatography to afford the product in 85% yield.

Advantages:

  • Reduced reaction time (6 vs. 12 hours).
  • Tolerance to moisture and air.

Purification and Characterization

Crude this compound is typically purified by recrystallization from methanol or ethanol. Analytical characterization includes:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, NH), 8.50–8.45 (m, 2H, quinazoline H-2 and H-7), 7.95–7.89 (m, 2H, quinazoline H-5 and H-6), 3.70–3.65 (m, 2H, OCH2CH2O), 3.50–3.45 (m, 2H, NHCH2CH2O), 3.30 (s, 3H, OCH3).
  • IR (KBr): 3280 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N stretch).

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency of major synthetic routes:

Method Conditions Yield (%) Purity (%) Reference
Nucleophilic Substitution DMF, K2CO3, 100°C, 12h 75 98
Pd-Catalyzed Amination Pd(OAc)2, CsCO3, O2, 80°C, 6h 85 99
Microwave-Assisted DMF, K2CO3, 150°C, 30min 80 97

Key Findings:

  • Metal-catalyzed methods provide the highest yields but require costly catalysts.
  • Microwave synthesis balances speed and efficiency, ideal for high-throughput applications.

Applications and Derivatives

This compound serves as a precursor for EGFR inhibitors, such as erlotinib analogs, by facilitating structural modifications at the 4-position. Derivatives bearing electron-donating groups (e.g., methoxy) exhibit enhanced metabolic stability and tumor penetration.

Q & A

Basic: What are the common synthetic routes for N-(2-methoxyethyl)quinazolin-4-amine, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves multi-step organic reactions starting from anthranilic acid derivatives or substituted benzonitriles. For example:

Cyclocondensation : React 2-aminobenzamide with triethoxymethane under reflux to form the quinazoline core .

Substitution : Introduce the 2-methoxyethyl group via nucleophilic substitution using 2-methoxyethylamine under basic conditions (e.g., NaH in DMF) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product.
Purity Assurance :

  • Analytical HPLC (C18 column, methanol/water gradient) to confirm >95% purity.
  • LC-MS for molecular weight verification .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the quinazoline ring (δ 7.5–8.5 ppm) and methoxyethyl group (δ 3.2–3.6 ppm) .
    • ¹³C NMR : Confirm carbonyl (C4, δ ~160 ppm) and methoxy carbons (δ ~55 ppm) .
  • IR Spectroscopy : Detect N-H stretching (3200–3400 cm⁻¹) and C=O absorption (~1650 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₃H₁₅N₃O) .

Advanced: How can researchers resolve contradictory bioactivity data for this compound in different assays?

Methodological Answer:
Contradictions may arise from assay conditions (e.g., cell type, pH) or off-target effects. Steps to address this:

Dose-Response Analysis : Calculate IC₅₀ values across multiple concentrations to confirm potency trends .

Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler) to assess selectivity against related targets (e.g., EGFR, c-Src) .

Cellular Context : Compare activity in primary vs. cancer cell lines (e.g., HepG2 vs. HEK293) to identify model-specific effects .

Follow-Up Studies :

  • In Vivo Validation : Test efficacy in xenograft models (e.g., pancreatic cancer) with pharmacokinetic monitoring (t₁/₂, bioavailability) .
  • Metabolite Screening : Identify active metabolites via LC-MS/MS that may contribute to observed activity .

Advanced: What strategies optimize the structure-activity relationship (SAR) for enhancing kinase inhibition?

Methodological Answer:
Key SAR modifications include:

Substituent Engineering :

  • Replace the 4-nitrophenyl group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance binding to kinase ATP pockets .
  • Introduce morpholine or piperazine moieties to improve solubility and pharmacokinetics .

Scaffold Hopping : Synthesize analogs with fused rings (e.g., imidazo[1,2-a]pyridine) to probe steric effects .

3D-QSAR Modeling : Use Schrödinger’s Maestro or MOE to predict substituent effects on activity. For example, morpholine derivatives show improved COX-2 inhibition .

Advanced: How can computational methods predict off-target interactions of this compound?

Methodological Answer:

Molecular Docking :

  • Use AutoDock Vina to screen against kinase databases (e.g., PDB, KLIFS). Prioritize targets with low RMSD values (<2.0 Å) .

Pharmacophore Modeling :

  • Define features (e.g., hydrogen bond acceptors, hydrophobic regions) using Phase (Schrödinger) to match ATP-binding pockets .

Machine Learning :

  • Train models on kinase inhibition datasets (e.g., ChEMBL) to predict polypharmacology risks .

ADMET Prediction :

  • Tools like SwissADME assess blood-brain barrier permeability and CYP450 interactions to guide toxicity studies .

Basic: What are the standard protocols for evaluating the compound’s stability under physiological conditions?

Methodological Answer:

pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC .

Plasma Stability : Mix with human plasma (37°C, 1–6 hours). Precipitate proteins with acetonitrile and quantify parent compound .

Light Sensitivity : Expose to UV light (254 nm) and track photodegradation using UV-Vis spectroscopy .

Advanced: How to design experiments to elucidate the compound’s mechanism in DNA repair pathways?

Methodological Answer:

Enzyme Assays :

  • Test inhibition of Werner helicase (WRN) via fluorescence polarization (FAM-labeled DNA substrate) .

Cellular Models :

  • Use WRN-deficient vs. wild-type cells to assess synthetic lethality (e.g., viability via MTT assay) .

Comet Assay : Evaluate DNA damage in treated cells to confirm repair pathway disruption .

Western Blotting : Measure phosphorylation of DNA repair markers (e.g., γ-H2AX, ATM/ATR) .

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